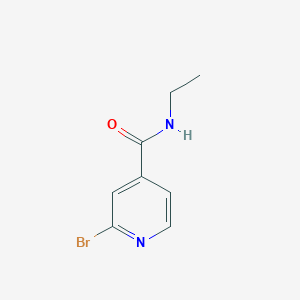

2-Bromo-N-ethylisonicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-ethylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-10-8(12)6-3-4-11-7(9)5-6/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWDXUNXHMTGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674319 | |

| Record name | 2-Bromo-N-ethylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-78-2 | |

| Record name | 2-Bromo-N-ethylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-N-ethylisonicotinamide chemical properties

An In-Depth Technical Guide to 2-Bromo-N-ethylisonicotinamide: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block for research and development. The document details the molecule's core chemical and physical properties, provides a robust protocol for its synthesis, and explores its rich chemical reactivity, with a particular focus on transition-metal-catalyzed cross-coupling reactions. By synthesizing data from established chemical literature and providing field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of novel chemical entities for medicinal chemistry, agrochemicals, and materials science.

Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position and an N-ethylamido group at the 4-position. This specific arrangement of functional groups makes it a valuable intermediate for introducing a substituted pyridine scaffold into more complex molecular architectures.

The core identity and properties of this compound are summarized below. It is important to note that while some properties like molecular weight are calculated, others such as melting and boiling points have not been extensively reported in public literature and should be determined experimentally.

| Property | Data | Reference |

| IUPAC Name | 2-bromo-N-ethylpyridine-4-carboxamide | |

| CAS Number | 951885-78-2 | [1] |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.1 g/mol | [1] |

| Canonical SMILES | CCNC(=O)c1cc(Br)ncn1 | |

| Appearance | Not specified (likely off-white to pale solid) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the pyridine ring. - Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region. - Amide Proton: A broad singlet (NH) whose chemical shift is dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons: Five signals in the aromatic region, including the carbon bearing the bromine (C-Br), which would be shifted relative to other carbons. - Carbonyl Carbon: A signal around δ 165-170 ppm. - Ethyl Carbons: Two signals in the aliphatic region. |

| IR Spectroscopy | - N-H Stretch: A moderate to sharp band around 3300 cm⁻¹. - C-H Stretches: Aromatic C-H bands just above 3000 cm⁻¹ and aliphatic C-H bands just below 3000 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹. - N-H Bend (Amide II): A band around 1550 cm⁻¹. |

Synthesis and Purification

The most direct and widely applicable method for synthesizing this compound is through the amide coupling of 2-bromoisonicotinic acid with ethylamine. This approach is reliable and can be adapted for the synthesis of a wide range of related amides.

General Synthesis Workflow

The synthesis follows a standard amide coupling protocol, which can be optimized based on the choice of coupling agents and reaction conditions.

References

An In-Depth Technical Guide to the Structure and Synthesis of 2-Bromo-N-ethylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Bromo-N-ethylisonicotinamide, a key building block in medicinal chemistry and drug discovery. The information presented herein is intended to equip researchers with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in their work.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 951885-78-2, possesses a molecular formula of C₈H₉BrN₂O and a molecular weight of approximately 229.1 g/mol .[1][2] The molecule consists of a pyridine ring substituted with a bromine atom at the 2-position and an N-ethylcarboxamide group at the 4-position.

Structure:

Physicochemical Data Summary:

While specific experimental data for this compound is not extensively reported in the literature, the properties of the closely related compound, 2-Bromo-isonicotinamide (CAS 29840-73-1), can provide valuable estimates. It is important to note that the addition of the N-ethyl group will influence these properties.

| Property | Value (for 2-Bromo-isonicotinamide) | Reference |

| Melting Point | 192°C | [3] |

| Boiling Point | 338.1°C at 760 mmHg | [3] |

| Solubility | Data not available | |

| Appearance | Likely a white to off-white solid |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-bromopyridine-4-carboxylic acid, followed by an amide coupling reaction with ethylamine.

Step 1: Synthesis of 2-Bromopyridine-4-carboxylic Acid

The precursor, 2-bromopyridine-4-carboxylic acid, can be synthesized from 2-bromo-4-methylpyridine through an oxidation reaction.[4]

Reaction Scheme:

Experimental Protocol:

A detailed protocol for a similar transformation, the synthesis of 2-bromo-6-methylisonicotinic acid, can be adapted for this purpose.[1]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-bromo-4-methylpyridine in a suitable solvent such as glacial acetic acid.

-

Addition of Oxidizing Agent: To the stirred solution, add a strong oxidizing agent, such as potassium permanganate or potassium dichromate, portion-wise. The reaction is often exothermic and may require cooling to maintain control.

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is worked up to remove the excess oxidizing agent and inorganic byproducts. This typically involves filtration and extraction.

-

Purification: The crude 2-bromopyridine-4-carboxylic acid is then purified, for example, by recrystallization from a suitable solvent system to yield the desired product.

Step 2: Amide Coupling of 2-Bromopyridine-4-carboxylic Acid with Ethylamine

The final step in the synthesis of this compound is the formation of the amide bond between 2-bromopyridine-4-carboxylic acid and ethylamine. This is a standard amide coupling reaction, which often requires the activation of the carboxylic acid.[2][5][6]

Reaction Scheme:

Experimental Protocol:

A general procedure for amide coupling using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is as follows:[7][8]

-

Activation of Carboxylic Acid: Dissolve 2-bromopyridine-4-carboxylic acid in an anhydrous aprotic solvent, such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon). Add a coupling agent (e.g., EDC or DCC) and, optionally, an additive such as 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction and suppress side reactions. Stir the mixture at room temperature for a designated period to form the activated ester.

-

Addition of Amine: To the activated carboxylic acid solution, add ethylamine. A base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, the mixture is worked up to remove the coupling agent byproducts and other impurities. This may involve filtration, washing with acidic and basic aqueous solutions, and extraction with an organic solvent.

-

Purification: The crude this compound is then purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated carboxylic acid intermediate, leading to lower yields. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.

-

Coupling Agents: Reagents like DCC and EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[6]

-

Additives: Additives like HOBt can react with the O-acylisourea to form an active ester that is less prone to side reactions and racemization (if chiral centers are present).[5]

-

Base: The addition of a non-nucleophilic base is necessary to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction, thus driving the equilibrium towards product formation.

Visualization of the Synthesis Workflow

The overall synthetic pathway for this compound can be visualized as a two-step process.

Caption: Synthetic workflow for this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the amide proton (-NH-).

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the ethyl group.[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide (amide I band), and the N-H bend (amide II band). Vibrations associated with the pyridine ring and the C-Br bond would also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the mass of this compound (m/z ≈ 229 and 231 due to the isotopic distribution of bromine).

Conclusion

This technical guide provides a detailed overview of the structure and synthesis of this compound. The described two-step synthetic route, involving the oxidation of 2-bromo-4-methylpyridine followed by amide coupling with ethylamine, offers a reliable method for the preparation of this important building block. The provided protocols and explanations of the underlying chemical principles are intended to assist researchers in the successful synthesis and characterization of this compound for its application in drug discovery and development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 2-BROMO-ISONICOTINAMIDE | 29840-73-1 [chemicalbook.com]

- 4. 2-Bromopyridine-4-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Amide Synthesis [fishersci.dk]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Therapeutic Potential of C8H9BrN2O Isomers: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of key isomers corresponding to the molecular formula C8H9BrN2O. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of technical data and field-proven insights to facilitate the exploration of this versatile chemical scaffold.

Introduction: The Therapeutic Promise of C8H9BrN2O

The molecular formula C8H9BrN2O represents a diverse landscape of chemical structures with significant pharmacological potential. Isomers of this formula, primarily belonging to the pyrazolo[3,4-b]pyridine, benzamide, and acetamide families, have emerged as promising candidates in the development of novel therapeutics. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. Their efficacy often stems from their ability to interact with critical biological targets, such as kinases and topoisomerases, thereby modulating key cellular pathways implicated in disease. This guide will delve into the technical details of three prominent isomers, providing a foundation for their further investigation and application in drug discovery programs.

Part 1: 6-Bromo-4-methyl-1H-pyrazolo[3,4-b]pyridine: A Scaffold for Potent Kinase and Topoisomerase Inhibitors

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, and the 6-bromo-4-methyl-substituted variant is a key intermediate in the synthesis of potent anticancer agents. Its strategic bromination provides a handle for further chemical modifications, allowing for the fine-tuning of its biological activity.

Synthesis and Chemical Properties

The synthesis of 6-bromo-4-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives typically involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent, followed by cyclization. The bromine atom can be introduced at various stages of the synthesis, often through electrophilic bromination of the pyrazolopyridine core.

General Synthetic Workflow:

Caption: General workflow for the synthesis of functionalized pyrazolo[3,4-b]pyridines.

Anticancer Applications and Mechanisms of Action

Derivatives of 6-bromo-4-methyl-1H-pyrazolo[3,4-b]pyridine have shown significant promise as anticancer agents, primarily through the inhibition of two key cellular targets: Tropomyosin receptor kinases (TRKs) and Topoisomerase IIα.

TRK proteins are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant activation of TRK signaling, often through gene fusions, is a known driver of various cancers.[2][3] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors, demonstrating low nanomolar potency in enzymatic assays.[1]

TRK Signaling Pathway and Inhibition:

Caption: Simplified TRK signaling pathway and its inhibition by pyrazolo[3,4-b]pyridine derivatives.

Topoisomerase IIα is a vital enzyme that resolves DNA topological problems during replication and transcription.[4][5] It is a well-established target for cancer chemotherapy. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, inducing DNA damage and apoptosis in cancer cells.[4] These compounds often exhibit broad-spectrum antiproliferative activity across various cancer cell lines.[4]

Mechanism of Topoisomerase II Inhibition:

Caption: Mechanism of Topoisomerase II inhibition by stabilizing the cleavage complex.

Quantitative Data

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines and kinases.

| Compound Class | Target | Cell Line/Enzyme | IC50/GI50 | Reference |

| Pyrazolo[3,4-b]pyridine | TRKA | Kinase Assay | 56 nM (C03) | [1] |

| Pyrazolo[3,4-b]pyridine | - | Km-12 (Colon) | 0.304 µM (C03) | [1] |

| Indole-conjugated pyrazolo[3,4-b]pyridine | - | NCI-60 Panel | 1.33 µM (8c) | [4] |

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is a general representation based on common synthetic strategies.[6]

-

Step 1: Condensation. To a solution of a 5-amino-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound (1.1 equivalents).

-

Step 2: Cyclization. Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Step 4: Isolation. Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Step 5: Purification. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Step 6: Bromination. Dissolve the pyrazolo[3,4-b]pyridine core in a suitable solvent like DMF and add N-bromosuccinimide (NBS) (1.1 equivalents). Stir the reaction at room temperature until completion.

-

Step 7: Final Isolation. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the brominated product.

Part 2: N-(2-bromo-4-cyanophenyl)acetamide: A Versatile Intermediate in Medicinal Chemistry

N-(2-bromo-4-cyanophenyl)acetamide is a valuable building block in organic synthesis, offering multiple reaction sites for the construction of more complex molecules. While its direct biological applications are less documented, its structural motifs are present in many pharmacologically active compounds.

Synthesis and Chemical Properties

The synthesis of N-(2-bromo-4-cyanophenyl)acetamide is a straightforward process involving the acylation of 4-amino-3-bromobenzonitrile.

Detailed Synthetic Protocol: [1]

-

Step 1: Dissolution. Dissolve 4-aminobenzonitrile (1 equivalent) in a mixture of anhydrous DMF and anhydrous dioxane in a three-necked round-bottomed flask equipped with a dropping funnel.

-

Step 2: Cooling. Cool the solution to 0°C using an ice bath.

-

Step 3: Acylation. Add bromoacetyl bromide (1 equivalent) dropwise to the cooled solution, maintaining the internal temperature between 0°C and 5°C.

-

Step 4: Reaction. After the addition is complete, allow the solution to warm to room temperature and stir overnight.

-

Step 5: Precipitation. Slowly pour the reaction mixture into ice-water to precipitate the product.

-

Step 6: Isolation and Purification. Filter the precipitate, wash with water, and dry under vacuum to yield the title compound as a pale brown solid.

Potential Applications in Drug Discovery

The N-(2-bromo-4-cyanophenyl)acetamide scaffold can be utilized in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The bromo- and cyano- functionalities serve as versatile handles for further chemical transformations. For instance, the bromo group can participate in palladium-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl substituents, while the cyano group can be hydrolyzed, reduced, or converted to other functional groups.

Part 3: 2-Amino-5-bromo-N-methylbenzamide: A Key Building Block for Bioactive Heterocycles

2-Amino-5-bromo-N-methylbenzamide is another important isomer of C8H9BrN2O that serves as a crucial intermediate in the synthesis of biologically active molecules, particularly fused heterocyclic systems.

Synthesis and Chemical Properties

The synthesis of 2-amino-5-bromo-N-methylbenzamide can be achieved through the amidation of 2-amino-5-bromobenzoic acid with methylamine. A related synthesis of 2-amino-5-bromobenzamide involves the direct bromination of 2-aminobenzamide.[7]

Synthetic Approach:

-

Step 1: Activation. Activate 2-amino-5-bromobenzoic acid using a suitable coupling agent (e.g., DCC, EDC).

-

Step 2: Amidation. React the activated carboxylic acid with methylamine to form the corresponding amide.

-

Step 3: Work-up and Purification. Purify the product through standard techniques such as extraction, crystallization, or chromatography.

Applications in the Synthesis of Anticancer Agents

The 2-aminobenzamide moiety is a key precursor for the synthesis of various heterocyclic scaffolds, including quinazolinones and pyrimido[4,5-d]pyrimidines, which are known to possess potent anticancer and kinase inhibitory activities.[8] The bromine atom at the 5-position allows for further diversification of the molecular structure through cross-coupling reactions, enabling the exploration of structure-activity relationships.[8]

Conclusion

The molecular formula C8H9BrN2O encompasses a rich and diverse chemical space with significant therapeutic potential. The isomers highlighted in this guide—6-bromo-4-methyl-1H-pyrazolo[3,4-b]pyridine, N-(2-bromo-4-cyanophenyl)acetamide, and 2-amino-5-bromo-N-methylbenzamide—serve as exemplary scaffolds and intermediates for the development of novel drugs targeting a range of diseases, most notably cancer. The synthetic protocols, mechanistic insights, and quantitative data presented herein provide a solid foundation for researchers to further explore and exploit the pharmacological properties of these and related compounds. Continued investigation into the structure-activity relationships and mechanisms of action of C8H9BrN2O isomers will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

- 1. Synthesis routes of 2-Bromo-N-(4-cyanophenyl)acetamide [benchchem.com]

- 2. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-N-ethylisonicotinamide: A Technical Guide for Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the identification of novel lead compounds. This guide provides an in-depth technical exploration of 2-Bromo-N-ethylisonicotinamide as a high-potential fragment for FBDD campaigns. We will dissect its physicochemical properties, outline a robust synthetic route, and present a comprehensive, field-proven workflow for its application in a drug discovery setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fragment-based strategies.

The Rationale for this compound in FBDD

The selection of fragments is a critical first step in any FBDD campaign. This compound emerges as a compelling starting point due to a confluence of desirable characteristics inherent to its structure.

-

Compliance with the "Rule of Three" : Successful fragments typically adhere to the "Rule of Three," a set of empirical guidelines that favor smaller, less complex molecules with optimal physicochemical properties for efficient binding and subsequent chemical elaboration.[1] this compound aligns well with these principles.

-

Structural Features for Elaboration : The molecule possesses distinct vectors for chemical modification. The bromine atom on the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of chemical space. The ethylamide moiety provides a straightforward point for modification to probe interactions with the target protein.

-

Precedent in Bioactive Molecules : The isonicotinamide scaffold is a privileged structure found in numerous bioactive compounds, including antitubercular agents and enzyme inhibitors.[2][3][4] This history suggests a favorable predisposition for interaction with biological targets.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 951885-78-2 | [5] |

| Molecular Formula | C₈H₉BrN₂O | [5] |

| Molecular Weight | 229.1 g/mol | [5] |

| cLogP (predicted) | ~1.5 - 2.5 | |

| Topological Polar Surface Area (TPSA) (predicted) | ~50 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis of this compound

A reliable and scalable synthesis is paramount for any fragment that will be used in a screening campaign and subsequent hit-to-lead optimization. The following protocol outlines a robust method for the preparation of this compound from commercially available 2-bromoisonicotinic acid.

Experimental Protocol: Synthesis

Reaction Scheme:

Materials:

-

2-bromoisonicotinic acid

-

Ethylamine (2.0 M solution in THF)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture

Procedure:

-

Reaction Setup: To a solution of 2-bromoisonicotinic acid (1.0 eq) in anhydrous DCM at 0 °C, add PyBOP (1.1 eq) and DIPEA (2.5 eq).

-

Activation: Stir the mixture at 0 °C for 20 minutes to activate the carboxylic acid.

-

Amide Coupling: Add ethylamine (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fragment Screening and Validation Workflow

The successful identification of fragment hits requires a cascade of sensitive biophysical techniques to detect weak binding events and eliminate false positives.

Workflow for Fragment Screening and Hit Validation

Caption: A typical workflow for fragment screening and hit validation in FBDD.

Experimental Protocol: Thermal Shift Assay (TSA)

This protocol is used as a primary screen to identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).

Materials:

-

Purified target protein (0.1-0.2 mg/mL)

-

SYPRO Orange dye (5000x stock in DMSO)

-

This compound (100 mM stock in DMSO)

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

qPCR instrument

Procedure:

-

Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

-

Compound Plating: Dispense the this compound stock solution into a 96- or 384-well PCR plate to achieve a final concentration of 200 µM. Include appropriate DMSO controls.

-

Assay Initiation: Add the protein/dye master mix to each well.

-

Data Collection: Run a melt curve experiment on a qPCR instrument, increasing the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

-

Data Analysis: Determine the Tm for each well by fitting the unfolding transition to a Boltzmann equation. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment is considered a preliminary hit.

Experimental Protocol: NMR-based Hit Validation (Saturation Transfer Difference)

NMR spectroscopy is a powerful tool for confirming direct binding of the fragment to the target protein. Saturation Transfer Difference (STD) NMR is particularly useful as it identifies which parts of the fragment are in close proximity to the protein.

Materials:

-

Purified target protein (10-50 µM)

-

This compound (1-2 mM)

-

Deuterated buffer (e.g., 50 mM Tris-d11, pD 7.4, 150 mM NaCl)

-

NMR spectrometer equipped with a cryoprobe

Procedure:

-

Sample Preparation: Prepare two samples: one containing the protein and the fragment, and a reference sample with only the fragment.

-

STD Experiment: Acquire STD NMR spectra by selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.

-

Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals can provide information about the binding epitope of the fragment.

Structure-Guided Fragment Evolution

With a confirmed hit and high-resolution structural data from X-ray crystallography, the next phase is to elaborate the this compound fragment into a more potent, lead-like molecule.

Fragment Evolution Strategy

Caption: Strategy for the evolution of the this compound fragment.

The bromine atom at the 2-position of the pyridine ring is an ideal handle for "fragment growing." By employing palladium-catalyzed cross-coupling reactions, a diverse array of chemical moieties can be introduced to probe for additional interactions with the target protein. Simultaneously, the N-ethyl group can be systematically varied to optimize interactions in its sub-pocket. This dual-vector approach allows for a rapid and efficient exploration of the structure-activity relationship (SAR).

Conclusion

This compound represents a high-quality, versatile fragment for initiating a drug discovery campaign. Its favorable physicochemical properties, straightforward synthesis, and multiple vectors for chemical elaboration make it an attractive starting point for FBDD. The systematic application of the biophysical and structural biology techniques outlined in this guide can facilitate the efficient evolution of this fragment into a potent and selective lead compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 3. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for 2-Bromo-N-ethylisonicotinamide

Abstract

The identification of biological targets is a critical and often rate-limiting step in the early stages of drug discovery. For novel chemical entities, such as 2-Bromo-N-ethylisonicotinamide, where no prior biological activity data exists, in silico target prediction methods provide a powerful and cost-effective strategy to generate testable hypotheses.[1][2] This technical guide presents a comprehensive, multi-faceted computational workflow designed to elucidate the potential protein targets of this compound. By integrating structure-based, ligand-based, and chemogenomics approaches, this guide offers a robust framework for researchers, scientists, and drug development professionals to navigate the complexities of target deconvolution for uncharacterized small molecules. The methodologies detailed herein—including reverse molecular docking, pharmacophore mapping, and similarity-based chemogenomics—are explained with both theoretical causality and practical, step-by-step protocols. The ultimate goal is to build a high-confidence, prioritized list of putative targets, thereby accelerating the journey from a novel compound to a potential therapeutic lead.

Introduction: The Challenge of the Unknown Target

The journey of a novel small molecule from initial synthesis to a potential therapeutic agent is fraught with challenges, the first of which is identifying its biological target(s). Without this crucial information, understanding the molecule's mechanism of action, predicting its efficacy, and anticipating potential off-target effects is impossible. Traditional experimental methods for target identification can be resource-intensive and time-consuming.[1] Computational, or in silico, approaches have emerged as indispensable tools to streamline this process, allowing for the rapid screening of a single compound against vast libraries of potential biological targets.[1][3]

This guide uses this compound, a compound with no publicly available bioactivity data, as a representative case study to illustrate a state-of-the-art in silico target prediction workflow. The core philosophy of this guide is rooted in the principle of consensus: by combining the outputs of orthogonal computational methods, we can triangulate on the most probable biological targets and increase the confidence of our predictions. We will explore three main pillars of target prediction:

-

Structure-Based Prediction: Utilizing the 3D structure of the molecule to screen against a library of protein structures (Reverse Docking).

-

Pharmacophore-Based Prediction: Identifying potential targets by matching the molecule's 3D arrangement of chemical features to a database of known pharmacophores.

-

Chemogenomics-Based Prediction: Leveraging the principle of chemical similarity, which states that structurally similar molecules often bind to similar targets.[3]

By the end of this guide, the reader will be equipped with the knowledge and protocols to design and execute a comprehensive in silico target prediction campaign for any novel small molecule.

Part 1: Foundational Step - Ligand Preparation

The accuracy of any structure-based computational method is fundamentally dependent on the quality of the input molecular structure. The first and most critical step is to generate a reliable 3-dimensional (3D) conformation of this compound.

Rationale & Causality

A small molecule exists as an ensemble of low-energy 3D conformations. Its interaction with a protein's binding pocket is governed by stereochemical and electronic complementarity. Therefore, starting with a single, high-energy, or poorly optimized 3D structure can lead to inaccurate predictions. The goal of ligand preparation is to generate a geometrically optimized, low-energy 3D structure that represents a plausible bioactive conformation. This involves converting the 2D representation (or a chemical identifier like a SMILES string) into a 3D structure and then refining it using computational chemistry methods.

Experimental Protocol: 3D Structure Generation and Optimization

-

Obtain Chemical Identifier:

-

Initial 2D to 3D Conversion:

-

Use a chemical informatics tool to convert the SMILES string into an initial 3D structure. Open-source tools like RDKit or commercial software packages are suitable. Many web servers, such as PubChem, also provide pre-computed 3D conformers.

-

-

Energy Minimization:

-

The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This process adjusts bond lengths, angles, and dihedrals to relieve steric strain and find a local energy minimum.

-

Software like Avogadro (open-source) or modules within larger packages like Schrödinger or MOE can perform this step.

-

-

Conformational Search (Optional but Recommended):

-

To explore a wider range of possible shapes, a conformational search can be performed. This generates multiple low-energy conformers of the molecule. For flexible molecules, this is crucial as the bioactive conformation might not be the absolute global minimum in a vacuum.

-

-

File Format Conversion for Docking:

-

For subsequent docking simulations with tools like AutoDock Vina, the optimized 3D structure must be converted to the PDBQT file format.[8] This format includes atomic coordinates, partial charges, and atom type definitions.

-

Tool: AutoDock Tools (MGLTools) is the standard software for creating PDBQT files from common formats like PDB or MOL2.[8][9] It will add Gasteiger partial charges and define rotatable bonds.

-

Part 2: Structure-Based Target Prediction: Reverse Molecular Docking

Reverse docking flips the paradigm of traditional virtual screening. Instead of docking a library of compounds to a single target, we dock our single compound of interest to a large library of protein structures.[8]

Rationale & Causality

The central hypothesis of reverse docking is that a small molecule will exhibit favorable binding energy and a plausible binding mode primarily within the binding sites of its true biological targets. By systematically evaluating the interaction of this compound against hundreds or thousands of protein structures, we can rank the proteins based on their predicted binding affinity. Proteins that consistently rank at the top are considered high-priority candidates for experimental validation.

Experimental Protocol: Reverse Docking with AutoDock Vina

-

Assemble a Protein Target Database:

-

A curated collection of 3D protein structures is required. These can be obtained from the Protein Data Bank (PDB).[10]

-

For broad screening, one can use a pre-compiled set of "druggable" human proteins. Some web servers like ReverseDock offer pre-selected libraries.[8]

-

Self-Validation: Ensure the database contains diverse protein families (kinases, GPCRs, proteases, etc.) to avoid inherent bias. All structures should be of high resolution (e.g., < 2.5 Å) and have well-defined binding pockets.

-

-

Prepare Protein Structures:

-

Each protein structure from the database must be prepared for docking. This involves:

-

-

Define the Search Space (Blind Docking):

-

Since the target is unknown, we perform "blind docking," where the search space encompasses the entire protein surface.[8]

-

For each protein, define a grid box large enough to contain the entire macromolecule, with a buffer zone. In AutoDock Vina, this is specified by the center coordinates and dimensions of the box.[8]

-

-

Execute Docking Simulation:

-

Using a script (e.g., in Python or shell), iterate through each prepared protein in the database and dock the prepared this compound PDBQT file against it using AutoDock Vina.[11]

-

Key Parameter - exhaustiveness: This parameter controls the thoroughness of the conformational search.[8] Higher values increase computational time but also the likelihood of finding the optimal binding pose. A value of 32 or 64 is often a good balance for accuracy.[8]

-

-

Data Analysis and Interpretation:

-

For each docking run, AutoDock Vina outputs a binding affinity score (in kcal/mol) for the top predicted binding poses. The more negative the score, the stronger the predicted binding.

-

Compile the results into a single table, ranking the proteins from the most negative (best) to the least negative (worst) binding affinity.

-

Crucial Step - Visual Inspection: Do not rely solely on the score. Visually inspect the predicted binding poses for the top-ranked proteins using a molecular visualizer like PyMOL. A plausible pose should show the ligand nestled within a well-defined pocket, forming meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.

-

Data Presentation: Hypothetical Reverse Docking Results

| Rank | PDB ID | Protein Name | Binding Affinity (kcal/mol) | Key Interacting Residues (from visual inspection) |

| 1 | 3PBL | Human Aldose Reductase | -9.8 | TYR48, HIS110, TRP111 |

| 2 | 1KE5 | Cyclooxygenase-2 (COX-2) | -9.5 | ARG120, TYR355, SER530 |

| 3 | 5T35 | Bromodomain-containing protein 4 (BRD4) | -9.2 | ASN140, TYR97 |

| ... | ... | ... | ... | ... |

| 50 | 2H8N | p38 MAP Kinase | -7.1 | LYS53, MET109 |

Part 3: Pharmacophore-Based Target Prediction

A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[12] Pharmacophore mapping can identify targets by finding protein binding sites that complement the features of our query molecule.

Rationale & Causality

This method works by matching the 3D pharmacophoric features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) against a large database of pre-generated pharmacophore models derived from known protein-ligand complexes.[13][14] A high-quality match suggests that our molecule can fit into the binding site of that protein and elicit a biological response.

Experimental Protocol: Using the PharmMapper Web Server

PharmMapper is a web server that identifies potential targets by mapping the query molecule against a vast database of pharmacophore models.[13][14][15][16][17]

-

Access the Server: Navigate to the PharmMapper web server.[17]

-

Submit the Query Molecule:

-

Upload the optimized 3D structure of this compound (e.g., in MOL2 or SDF format).

-

Alternatively, paste the SMILES string and allow the server to generate the 3D conformers.[13]

-

-

Configure Parameters:

-

Select the target database to screen against (e.g., "Human Protein Targets Only").

-

Set the number of conformers to be generated by the server if you did not upload a pre-computed set.

-

Specify the number of top results to return (e.g., top 300).

-

-

Execute the Search: Submit the job for processing. The server will map your molecule against its pharmacophore database, which can take some time.[17]

-

Analyze the Results:

-

PharmMapper provides a ranked list of potential targets based on a "Fit Score," which indicates how well the molecule's features align with the pharmacophore model.

-

The results will include the target name, PDB ID of the structure from which the pharmacophore was derived, and the fit score.

-

Crucially, the server provides a visual alignment of your molecule within the matched pharmacophore, allowing for a qualitative assessment of the fit.

-

Visualization: Overall In Silico Workflow

Caption: Overall workflow for in silico target prediction.

Part 4: Chemogenomics-Based Target Prediction

Chemogenomics approaches operate on the principle that the bioactivity of a molecule is encoded in its structure. By comparing the structure of our query compound to large databases of compounds with known biological activities, we can infer its potential targets.[3]

Rationale & Causality

Web servers like SwissTargetPrediction and the target prediction tools within ChEMBL utilize algorithms that calculate the chemical similarity between a query molecule and millions of known bioactive ligands.[18][19][20][21][22] The prediction is based on the assumption that if this compound is highly similar to a set of molecules known to bind to, for example, a specific kinase, then there is a high probability that our molecule also binds to that kinase.

Experimental Protocol: Using the SwissTargetPrediction Web Server

-

Access the Server: Navigate to the SwissTargetPrediction website.[18][23]

-

Input the Molecule:

-

Paste the SMILES string CCNC(=O)c1cnccc1Br into the query box.

-

The server will automatically generate and display the 2D structure.

-

-

Select Organism: Choose the organism of interest (e.g., "Homo sapiens") to filter the potential targets.[24][25]

-

Run Prediction: Click the "Predict targets" button.

-

Interpret the Results:

-

The server returns a list of predicted targets, ranked by a "Probability" score.[18] This score reflects the confidence of the prediction based on a combination of 2D and 3D similarity to known ligands.[24]

-

The results are often grouped by protein class, which can provide clues about broader biological pathways the molecule might affect.

-

For each predicted target, the server shows the most similar known ligand(s) that support the prediction. This provides a direct chemical rationale that can be evaluated by the researcher.

-

Data Presentation: Hypothetical SwissTargetPrediction Output

| Target Class | Target | Probability | Most Similar Known Ligand(s) |

| Enzyme | Carbonic anhydrase II | 0.65 | [Link to a known benzamide inhibitor] |

| Kinase | Serine/threonine-protein kinase PIM1 | 0.58 | [Link to a known pyridine-based inhibitor] |

| Cytochrome P450 | Cytochrome P450 2D6 | 0.52 | [Link to a known substrate/inhibitor] |

| ... | ... | ... | ... |

Part 5: Data Integration and Building a Consensus

No single in silico method is infallible. Each has its own strengths, weaknesses, and inherent biases. The most robust predictions arise from a consensus approach, where we identify targets that are predicted by multiple, orthogonal methods.[26][27]

Rationale & Causality

If a protein is identified as a top hit in a reverse docking screen (based on binding energy), is also predicted by pharmacophore mapping (based on feature alignment), and is further supported by a chemogenomics server (based on ligand similarity), the confidence in that protein being a genuine target increases substantially. This cross-validation helps to filter out false positives that may arise from the limitations of any single algorithm.

Protocol: Consensus Analysis and Target Prioritization

-

Compile All Predictions: Create a master table that consolidates the top-ranked hits from all three methods: reverse docking, pharmacophore mapping, and chemogenomics.

-

Identify Overlapping Hits: Search for proteins that appear in the results of at least two, and ideally all three, of the prediction methods. These are your highest-confidence targets.

-

Literature Review: For the overlapping hits, conduct a thorough literature search. Is there any existing evidence linking similar chemical scaffolds to these targets? Does the predicted target belong to a pathway that makes sense for a potential therapeutic intervention?

-

Final Prioritization: Rank the consensus targets based on the strength of the evidence from each method and the supporting literature. This creates a final, prioritized list of targets for subsequent experimental validation (e.g., enzymatic assays, binding assays).

Visualization: Consensus Target Identification Logic

Caption: Identifying consensus targets from multiple methods.

Conclusion

This technical guide has outlined a rigorous, multi-pronged in silico strategy for the target prediction of a novel compound, this compound. By systematically applying reverse docking, pharmacophore mapping, and chemogenomics-based methods, we can move from a state of zero biological knowledge to a well-reasoned, prioritized list of potential protein targets. This workflow emphasizes the importance of methodological diversity and consensus-based analysis to build confidence in computational predictions. The resulting hypotheses are not final answers but are powerful, data-driven starting points that can significantly focus and accelerate experimental validation efforts, ultimately shortening the path of a promising molecule through the drug discovery pipeline.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChem - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. PubChem: An Entrez Database of Small Molecules.. NLM Technical Bulletin. 2005 Jan–Feb [nlm.nih.gov]

- 7. PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 13. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach - East China Normal University [pure.ecnu.edu.cn]

- 16. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 17. lilab-ecust.cn [lilab-ecust.cn]

- 18. youtube.com [youtube.com]

- 19. Using ChEMBL for target identification and prioritisation [blog.opentargets.org]

- 20. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. avrilomics: Target prediction in ChEMBL [avrilomics.blogspot.com]

- 22. Ligand-based target predictions in ChEMBL [chembl.github.io]

- 23. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 24. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Bromo-N-ethylisonicotinamide: A Technical Guide

Introduction

2-Bromo-N-ethylisonicotinamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. As with any novel compound, thorough structural elucidation is paramount to understanding its chemical behavior and potential biological activity. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this guide will leverage established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic characteristics of this and similar molecules.

The molecular structure of this compound is presented below, forming the basis for the subsequent spectroscopic predictions.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the N-ethyl group. The chemical shifts are influenced by the electronic environment, including the electronegativity of the bromine atom and the amide functionality.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.5 - 8.7 | Doublet | ~5 |

| H-5 | 7.8 - 8.0 | Doublet | ~5 |

| H-3 | 7.6 - 7.8 | Singlet | - |

| NH (Amide) | 6.5 - 7.5 | Broad Singlet | - |

| CH₂ (Ethyl) | 3.4 - 3.6 | Quartet | ~7 |

| CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7 |

Causality behind Predictions:

-

Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm). H-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. H-5 will be coupled to H-6, resulting in a doublet. H-3 is adjacent to the bromine atom and the carbon bearing the amide group, and its signal is expected to be a singlet due to the absence of adjacent protons.

-

Amide Proton (NH): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be concentration-dependent.

-

Ethyl Group Protons (CH₂ and CH₃): The methylene (CH₂) protons are adjacent to the amide nitrogen, causing a downfield shift to around 3.4-3.6 ppm. They will appear as a quartet due to coupling with the three methyl (CH₃) protons. The methyl protons will be a triplet at a more upfield position (around 1.2-1.4 ppm) due to coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| C-2 (C-Br) | 148 - 152 |

| C-6 | 149 - 151 |

| C-4 | 140 - 145 |

| C-5 | 122 - 125 |

| C-3 | 120 - 123 |

| CH₂ (Ethyl) | 35 - 40 |

| CH₃ (Ethyl) | 14 - 16 |

Causality behind Predictions:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.

-

Pyridine Ring Carbons: The carbon atom attached to the bromine (C-2) will be significantly influenced by the halogen's electronegativity and deshielding effects. The other aromatic carbons (C-3, C-4, C-5, and C-6) will have chemical shifts typical for a substituted pyridine ring.[1][2]

-

Ethyl Group Carbons: The methylene carbon (CH₂) is attached to the nitrogen and will be more downfield than the terminal methyl carbon (CH₃).

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| C=N, C=C Stretch (Pyridine) | 1550 - 1600 | Medium-Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Causality behind Predictions:

-

N-H and C-H Stretches: The N-H stretch of the secondary amide will appear as a distinct band. The aromatic and aliphatic C-H stretches will be in their characteristic regions.[3]

-

Carbonyl Stretch (Amide I): The C=O stretch of the amide is typically a very strong and sharp absorption band, making it a key diagnostic peak.[3]

-

Pyridine Ring and Amide II Bands: The stretching vibrations of the C=N and C=C bonds in the pyridine ring and the N-H bending of the amide will appear in the fingerprint region.

-

C-Br Stretch: The carbon-bromine bond vibration is expected at a lower wavenumber.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 229 and 231, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Major Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation. A plausible fragmentation pathway is illustrated below.

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway

Predicted Key Fragment Ions:

| m/z | Proposed Fragment | Notes |

| 229/231 | [C₈H₉BrN₂O]⁺˙ | Molecular ion peak |

| 200/202 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 172/174 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |

| 121 | [M - Br - C₂H₅]⁺ | Loss of bromine and the ethyl group |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Causality behind Predictions:

-

Alpha-Cleavage: The bond alpha to the amide nitrogen (the ethyl group) is a likely site for initial fragmentation.

-

Loss of Bromine: The carbon-bromine bond is relatively weak and can cleave to form a fragment ion without bromine.

-

Loss of Small Neutral Molecules: The loss of stable neutral molecules like carbon monoxide (CO) is a common fragmentation pathway for carbonyl-containing compounds.[4]

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

-

Detection: The ions are detected, and their mass-to-charge ratios and relative abundances are plotted to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a detailed roadmap for the characterization of this molecule. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data. For any researcher working with this or structurally related compounds, this guide serves as a valuable resource for anticipating and interpreting spectroscopic results, thereby facilitating efficient and accurate structural elucidation.

References

Methodological & Application

Synthesis Protocol for 2-Bromo-N-ethylisonicotinamide: A Detailed Guide for Researchers

Introduction

2-Bromo-N-ethylisonicotinamide is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a bromo-substituted pyridine ring coupled with an ethylamide functional group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The bromine atom at the 2-position of the pyridine ring serves as a strategic handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The N-ethylamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind the experimental choices to ensure reproducibility and high yield.

Chemical Profile

| Compound | This compound |

| CAS Number | 951885-78-2[1] |

| Molecular Formula | C₈H₉BrN₂O[1] |

| Molecular Weight | 229.1 g/mol [1] |

| Structure |  |

Synthetic Approach: Amide Coupling

The most direct and widely employed method for the synthesis of this compound is the amide coupling reaction between 2-bromoisonicotinic acid and ethylamine. This reaction necessitates the activation of the carboxylic acid group of 2-bromoisonicotinic acid to facilitate nucleophilic attack by the amine.

Mechanism of Amide Bond Formation

The formation of the amide bond is achieved by converting the carboxylic acid into a more reactive species. This is typically accomplished using a coupling agent. In this protocol, we will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used uronium-based coupling reagent.[2][3]

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: HATU reacts with the carboxylate of 2-bromoisonicotinic acid to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: The ethylamine then acts as a nucleophile, attacking the activated carbonyl carbon.

-

Amide Bond Formation: The tetrahedral intermediate collapses, leading to the formation of the stable amide bond and the release of byproducts.

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hexafluorophosphate salt of HATU and to deprotonate the amine, thereby increasing its nucleophilicity.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 2-Bromoisonicotinic acid | 66572-56-3 | 202.01[4][5] | 1.0 g | 1.0 |

| HATU | 148893-10-1 | 380.23 | 2.08 g | 1.1 |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.56 mL | 3.0 |

| Ethylamine (2.0 M in THF) | 75-04-7 | 45.08 | 2.73 mL | 1.1 |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |

| Hexanes | 110-54-3 | 86.18 | As needed | - |

| Saturated aq. Lithium Chloride (LiCl) | 7447-41-8 | 42.39 | As needed | - |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |

| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | As needed | - |

Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoisonicotinic acid (1.0 g, 4.95 mmol, 1.0 eq) and HATU (2.08 g, 5.45 mmol, 1.1 eq).

-

Dissolution: Add anhydrous DMF (20 mL) to the flask and stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add DIPEA (2.56 mL, 14.85 mmol, 3.0 eq) dropwise to the stirred solution.

-

Amine Addition: After stirring for 5 minutes at 0 °C, add the ethylamine solution (2.0 M in THF, 2.73 mL, 5.45 mmol, 1.1 eq) dropwise.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent.

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous LiCl solution (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.

-

Safety Precautions

-

HATU: Is a known sensitizer and can cause allergic reactions upon skin contact or inhalation.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

DIPEA: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

-

Ethylamine: Is a flammable and corrosive gas/liquid with a strong odor. Handle the solution in a fume hood.

-

DMF: Is a potential teratogen and should be handled with care, avoiding skin contact and inhalation.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the ethyl group. The pyridine protons will appear in the aromatic region (typically δ 7.5-8.5 ppm), and their splitting pattern will be indicative of the substitution pattern. The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide will appear downfield (typically δ 160-170 ppm). The carbon atoms of the pyridine ring will resonate in the aromatic region, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 229.1 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum, with two peaks separated by 2 m/z units.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure all reagents are anhydrous, as water can deactivate the coupling agent. |

| Steric hindrance | For more sterically hindered amines, a different coupling agent or higher reaction temperatures may be required. | |

| Impure Product | Incomplete removal of byproducts | Perform thorough aqueous work-up, including the LiCl wash to remove DMF. Optimize the gradient for column chromatography. |

| Side reactions | Ensure the reaction is run under an inert atmosphere to prevent degradation of reagents. |

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound via a HATU-mediated amide coupling. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided guidelines for characterization and troubleshooting will further aid in obtaining a high-purity final product.

References

- 1. scbt.com [scbt.com]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 7. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Tiered Strategy for Elucidating the Biological Activity of 2-Bromo-N-ethylisonicotinamide

Abstract

2-Bromo-N-ethylisonicotinamide is a synthetic organic compound with the chemical formula C8H9BrN2O and a molecular weight of 229.1 g/mol [1]. While its structure as a nicotinamide analog suggests potential interaction with a variety of biological targets, particularly those involved in NAD+ metabolism, its precise mechanism of action remains uncharacterized in publicly available literature. This document provides a comprehensive, tiered strategy for the systematic investigation of the biological activity of this compound. We present detailed protocols for primary biochemical screens targeting two high-probability target classes: NAD+-dependent enzymes and bromodomains. Furthermore, we outline the design of secondary, cell-based assays to validate initial findings and probe the compound's effects in a cellular context. This guide is intended to provide researchers with a robust framework to discover and characterize the bioactivity of this novel compound.

Introduction: Rationale for a Two-Pronged Investigative Approach

The chemical structure of this compound, featuring a substituted nicotinamide head group, provides the primary rationale for our proposed screening strategy. Nicotinamide is a fundamental biological molecule, serving as a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[2]. NAD+ is a critical cofactor for numerous enzymes, including sirtuins (HDACs), poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes, which are all implicated in a wide range of cellular processes from DNA repair and metabolism to aging[2][3]. Therefore, it is highly plausible that this compound could modulate the activity of one or more of these enzymes.

Concurrently, the presence of a bromine atom and an aromatic ring system warrants investigation into its potential as a bromodomain inhibitor. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene expression[4]. The development of small molecule inhibitors targeting bromodomains has become a significant area of interest in drug discovery, particularly in oncology and inflammatory diseases[4][5].

Given the lack of pre-existing data for this compound, a logical and efficient approach involves parallel primary screening against both of these target classes. This dual-pronged strategy, outlined below, maximizes the potential for identifying a definitive biological target.

Caption: A tiered approach for elucidating the activity of this compound.

Tier 1: Primary Biochemical Screening

The initial phase of investigation will involve robust and high-throughput biochemical assays designed to detect direct interactions between this compound and its potential targets.

Hypothesis 1: Modulation of NAD+-Dependent Enzymes

To test the hypothesis that this compound interacts with NAD+-dependent enzymes, we propose a continuous, coupled-enzyme spectrophotometric assay. This assay format allows for the real-time monitoring of nicotinamide production, a common product of sirtuin and PARP activity[6].

This protocol is adapted from a method that continuously measures nicotinamide formation using a coupled enzyme system[6].

Principle:

The assay measures the activity of an NAD+-dependent enzyme (e.g., SIRT1 or PARP1) by quantifying the production of nicotinamide. The nicotinamide is then hydrolyzed by nicotinamidase to nicotinic acid and ammonia. Glutamate dehydrogenase subsequently utilizes the ammonia to convert α-ketoglutarate and NADPH to glutamate and NADP+. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.

Materials and Reagents:

| Reagent | Stock Concentration | Final Concentration |

| This compound | 10 mM in DMSO | 0.1 - 100 µM |

| SIRT1/PARP1 Enzyme | Varies by supplier | As recommended |

| Acetylated Peptide Substrate | 10 mM | 100 µM |

| NAD+ | 100 mM | 500 µM |

| Nicotinamidase | 1 mg/mL | 10 µg/mL |

| Glutamate Dehydrogenase | 10 units/mL | 0.1 units/mL |

| α-ketoglutarate | 1 M | 1 mM |

| NADPH | 10 mM | 200 µM |

| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT) | 10X | 1X |

Procedure:

-

Prepare a master mix containing assay buffer, α-ketoglutarate, NADPH, glutamate dehydrogenase, and nicotinamidase.

-

In a 96-well, UV-transparent plate, add 2 µL of this compound at various concentrations (in DMSO). For controls, add 2 µL of DMSO.

-

Add 178 µL of the master mix to each well.

-

Add 10 µL of the NAD+-dependent enzyme (SIRT1 or PARP1) and 10 µL of the acetylated peptide substrate.

-

Initiate the reaction by adding 10 µL of NAD+.

-

Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.

-